6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide

Description

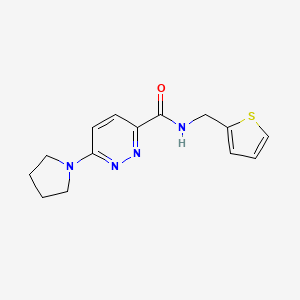

6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a pyrrolidinyl substituent at the 6-position and a thiophene-2-ylmethyl group at the carboxamide nitrogen (Figure 1).

Properties

IUPAC Name |

6-pyrrolidin-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(15-10-11-4-3-9-20-11)12-5-6-13(17-16-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOFWQOSDVDSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Pyridazine Core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, through nucleophilic substitution reactions.

Introduction of Pyrrolidine Group: This can be achieved by reacting the pyridazine intermediate with pyrrolidine under basic conditions.

Attachment of Thiophen-2-ylmethyl Group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Variations

The pyridazine-3-carboxamide core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (Patent: EP 4,374,877 A2)

- Structural Differences :

- 6-position : Cyclopropanecarboxamido group (vs. pyrrolidinyl in the target compound).

- N-substituent : Methyl-D3 (deuterated methyl) vs. thiophen-2-ylmethyl.

- Implications: The cyclopropane group enhances metabolic stability due to its rigid, non-polar nature. Deuterated methyl groups (D3) improve pharmacokinetic profiles by reducing first-pass metabolism .

Pyrrolo[1,2-b]pyridazine Carboxamides (Patent: EP 4,374,877 A2)

- Structural Differences: Core: Pyrrolo[1,2-b]pyridazine (fused bicyclic system vs. monocyclic pyridazine). Substituents: Complex groups like morpholin-4-ylmethyl and trifluoromethylphenyl.

Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)

Key Observations :

Crystallographic and Stability Considerations

- Crystalline Forms : The patent in emphasizes the importance of crystalline forms for stability and bioavailability. The target compound’s lack of reported crystalline data suggests opportunities for further characterization using tools like Mercury CSD () to analyze packing patterns and intermolecular interactions .

- Refinement Tools : SHELX () is widely used for small-molecule crystallography, implying that structural data for analogs could guide optimization of the target compound’s solid-state properties .

Biological Activity

6-(Pyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of a pyrrolidine moiety and a thiophenyl group enhances its pharmacological potential. The molecular formula can be represented as , with a molecular weight of approximately 233.28 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine and pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives were reported as low as 3.12 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

| Ciprofloxacin | 2 | Both |

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Research has shown that similar pyridazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study highlighted a pyridazine-based compound that inhibited the growth of breast cancer cells with an IC50 value of 15 µM .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in key cellular pathways. This interaction may lead to modulation of signaling pathways associated with inflammation and cell growth.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including those structurally related to our compound. The findings demonstrated that modifications in the side chains significantly influenced the antibacterial potency, indicating the importance of structural optimization in drug design .

- Anticancer Evaluation : Another research initiative focused on the anticancer effects of related compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.